molecular formula C19H20N2O2S B2429662 (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 864925-40-6

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

Cat. No. B2429662
M. Wt: 340.44
InChI Key: MSILZKPDJXYANW-FMQUCBEESA-N
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Description

“(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate benzoyl chloride with an amine . The exact method would depend on the specific substituents on the benzene ring .


Molecular Structure Analysis

The molecular structure of a compound like this would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analyses .

Scientific Research Applications

  • Antimicrobial Screening : N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which are structurally similar to the compound , have been synthesized and screened for their antibacterial and antifungal activities. These compounds showed promising therapeutic potential against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

  • Antimicrobial and Antifungal Activities : Imino-4-methoxyphenol thiazole derived Schiff bases, similar in structure to the compound , have been synthesized and tested for antibacterial and antifungal activities. These compounds demonstrated moderate activity against bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

  • Herbicidal Activity : A study on 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, which share a similar functional group with the compound , revealed strong phytotoxic effects on Arabidopsis thaliana, indicating potential use as synthetic herbicides (Araniti et al., 2014).

  • Photodynamic Therapy for Cancer : New zinc phthalocyanine derivatives, structurally related to the compound , have been synthesized and characterized for their photophysical and photochemical properties. These compounds showed potential for use in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Synthesis of Thiazoles with Antimicrobial Activities : The synthesis of thiazole derivatives and their fused counterparts demonstrated significant in vitro antimicrobial activity against bacterial and fungal strains. This includes the synthesis of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its reaction with various reagents to form different derivatives with antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).

  • Anticancer Activity : Co(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide, a compound similar in structure, were synthesized and demonstrated significant in vitro cytotoxicity in human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

Future research on this compound could involve studying its potential uses in medicine, materials science, or other fields. This would likely involve both experimental studies and computational modeling .

properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-21-17-15(23-5-2)7-6-8-16(17)24-19(21)20-18(22)14-11-9-13(3)10-12-14/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSILZKPDJXYANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

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